3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde
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Overview
Description
3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C7H6BrNO2 It features a five-membered isoxazole ring, which includes both oxygen and nitrogen atoms, and is substituted with a bromine atom at the 3-position, a cyclopropyl group at the 5-position, and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under specific conditions to form the isoxazole ring . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid.
Reduction: 3-Bromo-5-cyclopropyl-1,2-oxazole-4-methanol.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the context of its use and the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-Bromo-5-cyclopropyl-1,2-oxazole-4-methanol: Similar structure but with a methanol group instead of an aldehyde group.
Uniqueness
3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-7-5(3-10)6(11-9-7)4-1-2-4/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQBFUHLMZOSOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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